molecular formula C6H10N4O B13270169 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one

Cat. No.: B13270169
M. Wt: 154.17 g/mol
InChI Key: YIGONGPOKOGCEG-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazole ring fused with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent, such as a nickel catalyst, to form the desired imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.

    Substitution: Substitution reactions can introduce new substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents.

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Imidazolidinone: Another related compound with a different functional group arrangement.

    Benzimidazole: A fused ring system with benzene and imidazole rings.

Uniqueness

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C6H10N4O/c11-6-9-3-4-10(6)5-7-1-2-8-5/h1-4H2,(H,7,8)(H,9,11)

InChI Key

YIGONGPOKOGCEG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2CCNC2=O

Origin of Product

United States

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